molecular formula C18H15ClN2O5 B7729914 MFCD02371087

MFCD02371087

Cat. No.: B7729914
M. Wt: 374.8 g/mol
InChI Key: ZONOYCFPRFNCFE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MFCD02371087” is a chemical entity with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02371087” involves a series of chemical reactions that require specific reagents and conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The use of advanced technologies such as automated synthesis and real-time monitoring helps in achieving high production rates and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD02371087” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

“MFCD02371087” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02371087” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Properties

IUPAC Name

butyl (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c1-2-3-8-25-18(22)12(11-20)9-14-5-7-17(26-14)15-6-4-13(21(23)24)10-16(15)19/h4-7,9-10H,2-3,8H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONOYCFPRFNCFE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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